molecular formula C8H17NO3 B3051590 (2,3-Epoxypropyl)trimethylammonium acetate CAS No. 34890-37-4

(2,3-Epoxypropyl)trimethylammonium acetate

Cat. No.: B3051590
CAS No.: 34890-37-4
M. Wt: 175.23 g/mol
InChI Key: YKSCEYXLAITVID-UHFFFAOYSA-M
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Description

(2,3-Epoxypropyl)trimethylammonium acetate is a quaternary ammonium compound with a unique structure that includes an epoxy group. This compound is known for its cationic properties and is widely used in various industrial and scientific applications. Its molecular formula is C8H17NO3, and it has a molecular weight of 175.22548 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)trimethylammonium acetate typically involves the reaction of trimethylamine with epichlorohydrin, followed by neutralization with acetic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Water or methanol can be used as solvents.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities.

    Purification: The product is purified using distillation or crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2,3-Epoxypropyl)trimethylammonium acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Conditions: These reactions are typically carried out under mild conditions, such as room temperature and neutral pH.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example:

    With Amines: The reaction yields amino alcohols.

    With Thiols: The reaction produces thioethers.

Mechanism of Action

The mechanism of action of (2,3-Epoxypropyl)trimethylammonium acetate involves its interaction with negatively charged surfaces or molecules. The epoxy group allows for covalent bonding with various substrates, while the trimethylammonium group provides cationic properties that enhance its binding affinity. This dual functionality makes it effective in applications such as surface modification and drug delivery .

Comparison with Similar Compounds

Uniqueness: (2,3-Epoxypropyl)trimethylammonium acetate is unique due to its acetate counterion, which can influence its solubility and reactivity compared to its chloride counterpart. This makes it particularly useful in specific applications where different solubility profiles are required .

Properties

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO.C2H4O2/c1-7(2,3)4-6-5-8-6;1-2(3)4/h6H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSCEYXLAITVID-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956369
Record name N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34890-37-4
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34890-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Epoxypropyl)trimethylammonium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034890374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-epoxypropyl)trimethylammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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